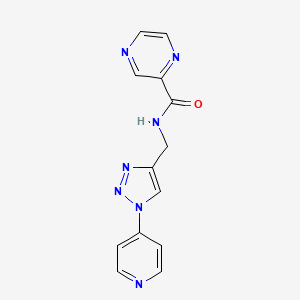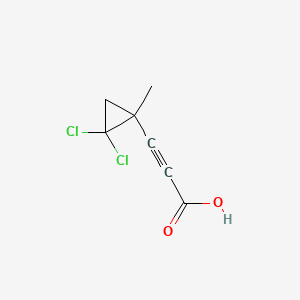![molecular formula C17H13N3O2S B2710269 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 941992-20-7](/img/structure/B2710269.png)
3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring connected via a thioether linkage to a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors
Formation of Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the dioxole ring.
Construction of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of Thioether Linkage: The final step involves the nucleophilic substitution of a pyridin-4-ylmethyl halide with a thiol derivative of the pyridazine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyridazine: Lacks the thioether linkage, resulting in different chemical properties and biological activities.
6-(Pyridin-4-ylmethylthio)-1H-pyridazine: Similar structure but without the benzo[d][1,3]dioxole moiety, affecting its electronic properties and reactivity.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the combination of the benzo[d][1,3]dioxole moiety and the pyridazine ring connected via a thioether linkage. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-3-15-16(22-11-21-15)9-13(1)14-2-4-17(20-19-14)23-10-12-5-7-18-8-6-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXMBLLFPLALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2710187.png)


![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}propanamide](/img/structure/B2710191.png)
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710193.png)

![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2710201.png)
![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)

![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)
![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2710208.png)

